molecular formula C10H14N4O3 B1492572 ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate CAS No. 2098121-04-9

ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Cat. No.: B1492572
CAS No.: 2098121-04-9
M. Wt: 238.24 g/mol
InChI Key: XNZFERRTEFWPQK-UHFFFAOYSA-N
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Description

Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-2-17-10(16)13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZFERRTEFWPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding can lead to changes in the enzyme’s function, potentially inhibiting or enhancing its activity.

Biological Activity

Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a compound that incorporates both an azetidine ring and a triazole moiety. The unique structural characteristics of this compound suggest significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
  • Triazole Moiety : Enhances stability and reactivity, making it a favorable candidate for drug development.

Interaction with Biological Targets

The azetidine derivatives, including this compound, are known to interact with various biological targets through:

  • Inhibition of Enzymatic Activity : These compounds can inhibit enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis.
  • Cell Cycle Arrest : By inhibiting TS, these compounds can induce apoptosis and halt cell division.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the bioavailability and therapeutic efficacy of the compound:

  • Absorption : The presence of polar functional groups may enhance solubility.
  • Distribution : The molecular structure influences how the compound distributes in biological systems.
  • Metabolism : Potential metabolic pathways need to be explored to predict efficacy and toxicity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In a study involving various triazole derivatives, significant antiproliferative activity was observed against multiple cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values ranging from 1.1 μM to 2.6 μM .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Pemetrexed (control)TS Inhibition7.26

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been established:

  • Certain derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial activity .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various triazole-tethered compounds and evaluated their anticancer and antimicrobial activities. The results indicated that these compounds not only inhibited TS but also exhibited significant cytotoxicity against cancer cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with their biological targets. These computational analyses support the experimental data regarding their efficacy as anticancer agents .

Preparation Methods

Synthesis of Azetidine-1-carboxylate Intermediate

  • The azetidine ring bearing the ethyl carboxylate group is prepared by esterification of azetidine-3-carboxylic acid or its derivatives.
  • Standard esterification methods involve reaction of azetidine-3-carboxylic acid with ethanol under acidic conditions or via activation of the acid functionality using coupling agents.
  • Purification is typically achieved by crystallization or column chromatography.

Construction of the 1,2,3-Triazole Ring

  • The 1,2,3-triazole ring is efficiently synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click chemistry" reaction.
  • An alkyne-functionalized azetidine derivative is reacted with an azide bearing a protected or masked aldehyde precursor.
  • Reaction conditions generally include copper sulfate and sodium ascorbate in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.
  • This step yields the triazole ring linked to the azetidine via a methylene or other suitable linker.

Introduction of the Formyl Group at the 4-Position of Triazole

  • The formyl group is introduced by selective oxidation of a hydroxymethyl precursor at the 4-position of the triazole.
  • Common oxidizing agents used include potassium permanganate, manganese dioxide, or Dess-Martin periodinane.
  • Reaction conditions are carefully controlled to prevent over-oxidation, typically involving low temperatures and short reaction times.
  • Alternatively, formylation can be achieved via Vilsmeier-Haack reaction if the triazole ring is suitably substituted.

Coupling Steps and Final Purification

  • The final coupling between the azetidine-1-carboxylate and the formylated triazole moiety is achieved through nucleophilic substitution or reductive amination using the methylene linker.
  • Reaction solvents such as tetrahydrofuran or dimethylformamide are commonly used.
  • Bases like potassium carbonate or sodium hydride facilitate the coupling.
  • The crude product is purified by silica gel chromatography or preparative HPLC to yield ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate as a white solid.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Esterification of azetidine-3-carboxylic acid Ethanol, acid catalyst, reflux 70-85 Standard esterification
CuAAC click reaction Azide, alkyne, CuSO4, sodium ascorbate, RT 75-90 High regioselectivity for 1,4-disubstituted triazole
Oxidation to formyl group KMnO4 or Dess-Martin periodinane, 0-25°C 60-80 Controlled oxidation to aldehyde
Coupling via methylene linker K2CO3 or NaH, DMF or THF, RT to 50°C 50-65 Purification by chromatography

Note: Yields are approximate and depend on scale and exact conditions.

Research Findings and Optimization Notes

  • The copper-catalyzed azide-alkyne cycloaddition is the most efficient and selective method for triazole ring formation, providing high yields and regioselectivity.
  • Oxidation of hydroxymethyl precursors to the formyl group requires careful monitoring to avoid over-oxidation to carboxylic acids.
  • Use of mild bases and controlled temperatures during coupling steps improves product purity and yield.
  • Solvent choice impacts reaction rates and product isolation; polar aprotic solvents like DMF and THF are preferred.
  • Purification by preparative HPLC is recommended for high-purity final product, especially for research applications.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvent Temperature Time Yield (%)
Esterification Ethanol, acid catalyst Ethanol Reflux 6-12 h 70-85
Triazole Formation (CuAAC) Azide, alkyne, CuSO4, sodium ascorbate H2O/tert-butanol RT 2-24 h 75-90
Formylation (Oxidation) KMnO4 or Dess-Martin periodinane CH2Cl2 or Acetonitrile 0-25°C 1-3 h 60-80
Coupling K2CO3 or NaH DMF or THF RT-50°C 12-24 h 50-65

Q & A

Basic: What synthetic strategies are effective for preparing ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the azetidine ring. Key steps include:

Azide-alkyne coupling : React an alkyne-functionalized azetidine precursor with a formyl-substituted azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to yield the triazole ring .

Esterification : Introduce the ethyl carboxylate group via nucleophilic substitution or esterification of the azetidine nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
CuAACCuSO₄·5H₂O, Na ascorbate, RT, 12h70–85%
EsterificationEthyl chloroformate, DIPEA, DCM, 0°C→RT65–80%

Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?

Methodological Answer:
For high-resolution or twinned crystals, use SHELXL with the following strategies:

Twin refinement : Employ the TWIN and BASF commands to model twinning ratios. For example, refine twin fractions iteratively using the HKLF 5 format .

Disorder handling : Split disordered atoms (e.g., formyl or ethyl groups) into multiple sites with occupancy parameters constrained to sum to 1. Apply SIMU and DELU restraints to stabilize refinement .

Validation : Cross-validate using R1, wR2, and goodness-of-fit (GoF) metrics. Compare bond lengths/angles to similar structures in the Cambridge Structural Database (CSD) .

Example SHELXL Commands:

TWIN 0 0 1 0 0 0 1  
BASF 0.25  
SIMU 0.01 0.02 C1 C2 C3  

Basic: Which spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

NMR :

  • ¹H NMR : Identify triazole protons (δ 8.2–8.5 ppm), azetidine CH₂ (δ 3.5–4.0 ppm), and formyl CHO (δ 9.8–10.2 ppm) .
  • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .

MS : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z ~294) and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 2
ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

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